molecular formula C13H13ClN2 B5294483 2,4-dimethyl-5H-pyrido[3,2-b]indole;hydrochloride

2,4-dimethyl-5H-pyrido[3,2-b]indole;hydrochloride

Cat. No.: B5294483
M. Wt: 232.71 g/mol
InChI Key: HVDLLQJOFYOKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-5H-pyrido[3,2-b]indole;hydrochloride is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and drugs.

Properties

IUPAC Name

2,4-dimethyl-5H-pyrido[3,2-b]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2.ClH/c1-8-7-9(2)14-13-10-5-3-4-6-11(10)15-12(8)13;/h3-7,15H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDLLQJOFYOKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NC3=CC=CC=C32)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-5H-pyrido[3,2-b]indole;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5H-pyrido[3,2-b]indole;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents like toluene or methanol .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted indole derivatives .

Scientific Research Applications

2,4-Dimethyl-5H-pyrido[3,2-b]indole;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-5H-pyrido[3,2-b]indole;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-5H-pyrido[3,2-b]indole;hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

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